![molecular formula C21H16BrCl2NO4 B271096 6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271096.png)
6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BRD-7880, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide exerts its therapeutic effects by selectively binding to specific proteins, such as bromodomain-containing proteins, which play a critical role in various cellular processes. By inhibiting the activity of these proteins, this compound can modulate cellular processes, leading to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of inflammation, and modulation of gene expression. These effects are mediated through the selective binding of this compound to specific proteins, leading to the modulation of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high selectivity for specific proteins, which allows for precise modulation of cellular processes. Additionally, the synthesis method of this compound has been optimized to yield high purity and high yield, making it a reliable compound for research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on 6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One potential direction is to investigate its therapeutic potential in other diseases, such as neurological disorders. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its high selectivity for specific proteins, coupled with its well-optimized synthesis method, makes it a promising compound for research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 2,4-dichlorophenol with 4-(bromomethyl)phenylboronic acid, followed by the addition of cyclopentanone and carboxylic acid. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In inflammation, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C21H16BrCl2NO4 |
|---|---|
Peso molecular |
497.2 g/mol |
Nombre IUPAC |
2-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C21H16BrCl2NO4/c22-18-12-8-13-17(21(27)29-19(13)18)16(12)20(26)25-10-2-4-11(5-3-10)28-15-6-1-9(23)7-14(15)24/h1-7,12-13,16-19H,8H2,(H,25,26) |
Clave InChI |
PNNNISKKHJTMNW-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



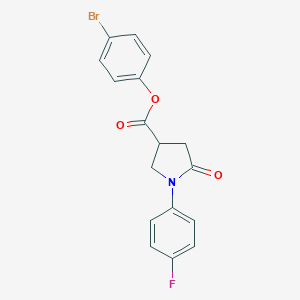
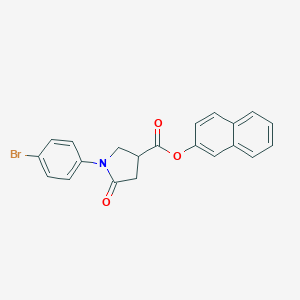

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)

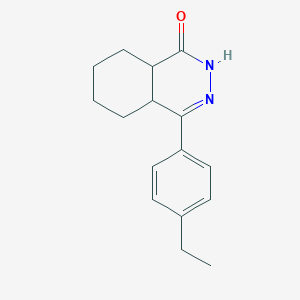
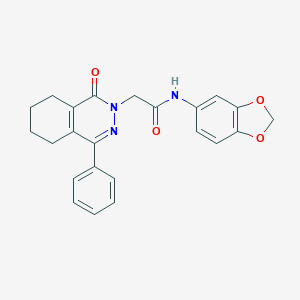
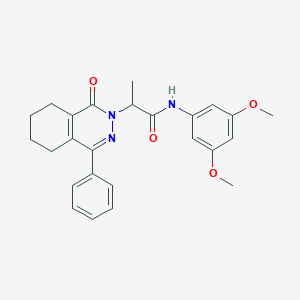
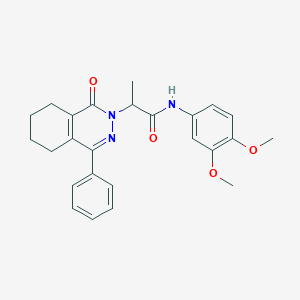
![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)



